Enzymatic Potency: NLG919 Ki/EC50 vs. Epacadostat IC50 in Cell-Free Assays
NLG919 demonstrates potent IDO1 inhibition in cell-free assays with a Ki of 7 nM and EC50 of 75 nM [1]. In contrast, epacadostat (INCB024360), another direct IDO1 catalytic inhibitor, exhibits an IC50 of 10 nM in similar biochemical assays . While both compounds achieve low nanomolar potency, NLG919's reported Ki (7 nM) is numerically lower than epacadostat's reported IC50 (10 nM), suggesting potentially tighter binding affinity, though assay conditions and reported metrics (Ki vs. IC50) differ and preclude direct statistical comparison.
| Evidence Dimension | IDO1 enzymatic inhibition (cell-free assay) |
|---|---|
| Target Compound Data | Ki = 7 nM; EC50 = 75 nM |
| Comparator Or Baseline | Epacadostat (INCB024360): IC50 = 10 nM |
| Quantified Difference | NLG919 Ki (7 nM) numerically lower than epacadostat IC50 (10 nM); metrics not directly comparable |
| Conditions | Cell-free enzymatic assays; specific assay conditions vary between studies |
Why This Matters
The reported Ki of 7 nM for NLG919 indicates high-affinity binding to IDO1, a critical parameter for researchers designing dose-response studies or comparing inhibitor potency across compounds with different binding kinetics.
- [1] Peng Y, et al. Chiral resolution, absolute configuration determination, and stereo-activity relationship study of IDO1 inhibitor NLG919. Tetrahedron. 2018;74(24):3045-3051. View Source
